Fura-FF Pentapotassium: A Technical Guide to its Mechanism of Action and Application in Intracellular Calcium Measurement
Fura-FF Pentapotassium: A Technical Guide to its Mechanism of Action and Application in Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Fura-FF pentapotassium is a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a difluorinated derivative of Fura-2, its fundamental mechanism lies in its ability to chelate free Ca²⁺ ions.[1] This binding event elicits a conformational change in the molecule, altering its fluorescence excitation properties.
Specifically, upon binding to Ca²⁺, the peak excitation wavelength of Fura-FF undergoes a hypsochromic (blue) shift from approximately 365 nm in the Ca²⁺-free state to around 339 nm in the Ca²⁺-bound state.[1] The fluorescence emission maximum, however, remains relatively constant at about 510 nm.[1] This dual-excitation ratiometric property is a key advantage, as the ratio of fluorescence intensities emitted when the dye is excited at these two wavelengths is directly proportional to the intracellular calcium concentration. This ratiometric measurement minimizes issues such as uneven dye loading, variations in cell thickness, photobleaching, and dye leakage, which can affect the accuracy of single-wavelength indicators.[2][3][4]
Fura-FF is characterized as a low-affinity Ca²⁺ indicator, with a dissociation constant (Kd) for Ca²⁺ of approximately 6 µM.[1] This is significantly higher than that of its predecessor, Fura-2 (Kd ≈ 0.14 µM), making Fura-FF particularly well-suited for measuring high intracellular calcium concentrations that would saturate high-affinity indicators.[1][5] Furthermore, Fura-FF exhibits negligible sensitivity to magnesium ions (Mg²⁺), a common source of interference with other calcium indicators.[1] These characteristics make it an optimal probe for studying cellular compartments with high calcium levels, such as mitochondria and neuronal dendrites, or in cells with limited calcium buffering capacity.[1][6][7]
Quantitative Data
The following table summarizes the key quantitative properties of Fura-FF pentapotassium.
| Property | Value | Notes |
| Molecular Formula | C₂₈H₁₈F₂K₅N₃O₁₄ | [1] |
| Molecular Weight | 853.9 g/mol | [1] |
| Excitation Maximum (Ca²⁺-free) | ~365 nm | [1] |
| Excitation Maximum (Ca²⁺-bound) | ~339 nm | [1] |
| Emission Maximum | ~507-514 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~6.0 µM | [1] |
| Quantum Yield & Molar Extinction Coefficient | Not explicitly stated for Fura-FF, but spectral properties are similar to Fura-2. For Fura-2, the quantum yield is ~0.23 (Ca²⁺-free) and ~0.49 (Ca²⁺-bound). The molar extinction coefficient (ε) for Fura-2 is ~27,000 M⁻¹cm⁻¹ at 363 nm (Ca²⁺-free) and ~35,000 M⁻¹cm⁻¹ at 335 nm (Ca²⁺-bound). | [8] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a typical calcium signaling pathway where Fura-FF is used for measurement and the general experimental workflow for its application.
Experimental Protocols
Preparation of Fura-FF Pentapotassium Stock Solution
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Reconstitution: Dissolve the Fura-FF pentapotassium salt in a high-quality, sterile, calcium-free buffer (e.g., potassium-based intracellular-like buffer: 120 mM KCl, 10 mM HEPES, pH 7.2) to a stock concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Loading Protocols
As Fura-FF pentapotassium is cell-impermeant, it must be introduced into cells using invasive techniques.
4.2.1. Microinjection
-
Prepare Injection Solution: Dilute the Fura-FF stock solution in the desired intracellular buffer to a final concentration of 50-200 µM.
-
Backfill Micropipette: Carefully backfill a pulled glass micropipette with the injection solution.
-
Microinjection: Using a micromanipulator and microinjection system, carefully inject the Fura-FF solution into the cytoplasm of the target cells.
-
Equilibration: Allow the injected cells to equilibrate for at least 10-15 minutes before imaging to ensure even distribution of the dye.
4.2.2. Patch-Clamp Pipette Loading
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Prepare Pipette Solution: Add Fura-FF pentapotassium from the stock solution to the patch pipette's internal solution to a final concentration of 50-200 µM.
-
Establish Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on the target cell.
-
Dye Diffusion: Allow the Fura-FF to diffuse from the pipette into the cell cytoplasm. The time required for adequate loading will depend on the cell type and pipette resistance but is typically in the range of 5-20 minutes.
Fluorescence Imaging and Data Acquisition
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Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source), a dichroic mirror, and an emission filter centered around 510 nm.
-
Image Acquisition: Acquire pairs of fluorescence images, one at 340 nm excitation and one at 380 nm excitation. The exposure time should be optimized to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀) on a pixel-by-pixel basis.
In Situ Calibration and Calculation of [Ca²⁺]i
The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin₃₈₀ / Fmax₃₈₀)
Where:
-
Kd: The dissociation constant of Fura-FF for Ca²⁺ (~6 µM).
-
R: The measured 340/380 fluorescence ratio.
-
Rmin: The 340/380 ratio in the absence of Ca²⁺.
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Rmax: The 340/380 ratio at saturating Ca²⁺ concentrations.
-
Fmin₃₈₀ / Fmax₃₈₀: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.
Protocol for In Situ Calibration:
-
Determine Rmin: At the end of the experiment, perfuse the cells with a Ca²⁺-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin) to deplete intracellular Ca²⁺. The resulting 340/380 ratio is Rmin.
-
Determine Rmax: Subsequently, perfuse the cells with a high Ca²⁺ buffer (e.g., 10-20 mM Ca²⁺) containing the same ionophore to saturate the intracellular Fura-FF with Ca²⁺. The resulting 340/380 ratio is Rmax.
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Determine Fmin₃₈₀ and Fmax₃₈₀: Measure the fluorescence intensity at 380 nm excitation during the Rmin and Rmax determination steps, respectively.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Insufficient dye loading.- Photobleaching. | - Increase the concentration of Fura-FF in the loading solution or extend the loading time.- Reduce excitation light intensity or exposure time. Use a neutral density filter if necessary. |
| High Background Fluorescence | - Autofluorescence from cells or medium.- Incomplete removal of extracellular dye. | - Subtract background fluorescence from a region of interest without cells.- Ensure thorough washing after loading. |
| Inaccurate [Ca²⁺]i Values | - Incorrect calibration values (Rmin, Rmax).- Dye compartmentalization (e.g., in organelles). | - Perform in situ calibration for each experiment or cell type.- Visually inspect the fluorescence images to ensure a diffuse cytosolic distribution of the dye. |
| Cell Health Compromised | - Phototoxicity from UV excitation.- Damage from microinjection or patch-clamping. | - Minimize exposure to excitation light.- Optimize the loading procedure to be as gentle as possible. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. Fura-FF (potassium salt) | CAS 192140-58-2 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Fura-FF AM | TargetMol [targetmol.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
